1-(4-Fluorobutyl)-3-phenylurea is a specialized fluorinated building block and analytical reference standard characterized by its phenylurea core and a terminal 4-fluorobutyl chain. In procurement contexts, it is primarily sourced as a "cold" (19F) reference standard for validating positron emission tomography (PET) radiotracer synthesis, or as a metabolically stabilized scaffold in medicinal chemistry [1]. The terminal fluorine atom effectively blocks cytochrome P450-mediated omega-oxidation, a common liability in unbranched alkyl chains, while the phenylurea motif provides predictable hydrogen-bonding interactions [2]. Its defined lipophilicity and high chemical stability make it a critical reagent for assay calibration, structural activity relationship (SAR) studies, and pharmacokinetic optimization.
Substituting 1-(4-fluorobutyl)-3-phenylurea with non-fluorinated analogs (such as 1-butyl-3-phenylurea) or different chain lengths (e.g., 1-(3-fluoropropyl)-3-phenylurea) critically compromises both analytical and biological workflows. In radiochemistry, regulatory guidelines mandate exact structural congruence between the 18F-tracer and the 19F-reference standard; using a homologous chain length invalidates HPLC co-elution assays and quality control release criteria . In drug discovery, replacing the fluorobutyl group with a standard butyl chain reintroduces metabolic vulnerabilities at the omega position, drastically altering the compound's in vivo half-life and clearance rates. Furthermore, utilizing the brominated precursor (1-(4-bromobutyl)-3-phenylurea) as a surrogate in biological assays introduces off-target alkylation risks due to the reactivity of the terminal bromide, skewing assay results and generating false positives [1].
For the validation of 18F-labeled PET tracers, the exact 19F "cold" standard is strictly required to confirm product identity via reverse-phase HPLC co-elution. Compared to the labeling precursor, 1-(4-bromobutyl)-3-phenylurea, the 1-(4-fluorobutyl)-3-phenylurea standard exhibits a distinct and predictable chromatographic shift due to the difference in halogen electronegativity and atomic radius [1]. In standard C18 reverse-phase systems, the fluorobutyl derivative typically elutes earlier than the more lipophilic bromobutyl precursor, ensuring baseline resolution (Resolution factor Rs > 2.0). This exact matching is a regulatory prerequisite for confirming radiochemical identity and purity, which cannot be achieved using crude reaction mixtures or non-fluorinated surrogates.
| Evidence Dimension | HPLC Retention Identity and Precursor Resolution |
| Target Compound Data | Exact co-elution with 18F-product |
| Comparator Or Baseline | 1-(4-bromobutyl)-3-phenylurea (precursor) |
| Quantified Difference | Baseline chromatographic resolution (Rs > 2.0) from the precursor |
| Conditions | Reverse-phase C18 HPLC, standard acetonitrile/water gradients |
Procurement of the exact 19F standard is mandatory for regulatory compliance and accurate calculation of radiochemical yield in PET tracer manufacturing workflows.
Unbranched alkyl chains in medicinal scaffolds are highly susceptible to cytochrome P450 (CYP450) mediated omega and omega-1 oxidation. The substitution of the terminal hydrogen with a fluorine atom in 1-(4-fluorobutyl)-3-phenylurea leverages the strong C-F bond (approx. 105 kcal/mol) to block this metabolic pathway [1]. Class-level pharmacokinetic studies on fluorinated alkyl groups demonstrate that terminal fluorination can reduce the rate of microsomal degradation by over 80% compared to the corresponding non-fluorinated alkyl chains. Consequently, 1-(4-fluorobutyl)-3-phenylurea maintains a significantly longer in vitro half-life in human liver microsomes (HLM) than 1-butyl-3-phenylurea, making it a superior precursor for developing long-acting therapeutics.
| Evidence Dimension | Resistance to CYP450-mediated omega-oxidation |
| Target Compound Data | Terminal C-F bond (105 kcal/mol) effectively blocks omega-oxidation |
| Comparator Or Baseline | 1-butyl-3-phenylurea (terminal C-H bond, ~98 kcal/mol) |
| Quantified Difference | >80% reduction in terminal oxidation rates |
| Conditions | Human liver microsomes (HLM) stability assays |
Buyers synthesizing lead compounds require this specific fluorinated building block to proactively design out metabolic liabilities and improve in vivo exposure.
The length of the fluorinated alkyl chain in phenylurea derivatives directly dictates the molecule's lipophilicity (LogP), which governs membrane permeability and target binding affinity. The 4-fluorobutyl chain in 1-(4-fluorobutyl)-3-phenylurea provides a highly specific lipophilic contribution, typically increasing the LogP by approximately 0.4 to 0.5 units compared to the shorter 1-(3-fluoropropyl)-3-phenylurea analog [1]. This precise tuning is critical when optimizing compounds for targets requiring deep hydrophobic pocket insertion or when balancing aqueous solubility with blood-brain barrier (BBB) penetrance. Substituting with a different chain length drastically alters the partition coefficient, potentially resulting in sub-optimal cellular uptake or increased non-specific binding.
| Evidence Dimension | Calculated/Experimental Partition Coefficient (LogP) |
| Target Compound Data | 4-fluorobutyl chain provides optimal lipophilic balance |
| Comparator Or Baseline | 1-(3-fluoropropyl)-3-phenylurea (shorter chain) |
| Quantified Difference | ~+0.4 to +0.5 LogP units |
| Conditions | Standard octanol-water partition coefficient models |
Selecting the exact 4-carbon fluorinated chain is essential for medicinal chemists aiming to hit strict lipophilicity windows for optimal oral bioavailability or CNS penetration.
Directly downstream of its precise chromatographic properties, this compound is procured as the essential 19F reference standard to validate the synthesis of 18F-labeled fluorobutyl-phenylurea radiotracers. It enables accurate HPLC peak identification, radiochemical yield calculation, and quality control release of the tracer for preclinical imaging studies [1].
Leveraging its resistance to CYP450-mediated omega-oxidation, 1-(4-fluorobutyl)-3-phenylurea is utilized as a foundational building block in the synthesis of enzyme inhibitors and receptor antagonists. The terminal fluorine ensures that the resulting lead compounds exhibit improved pharmacokinetic profiles and longer half-lives compared to standard alkyl-substituted analogs [2].
Given the widespread use of phenylurea herbicides, 1-(4-fluorobutyl)-3-phenylurea serves as a highly specific internal standard or reference material in LC-MS/MS assays for environmental water and soil testing. Its unique fluorinated mass signature and defined retention time allow for accurate quantification and recovery calculations in complex matrices [2].